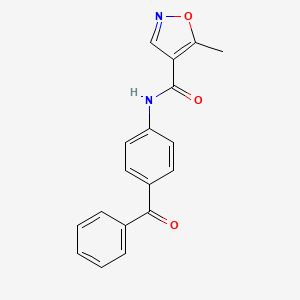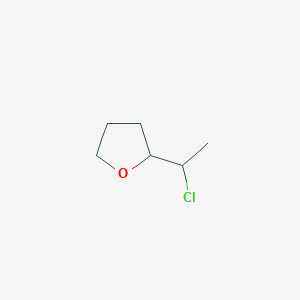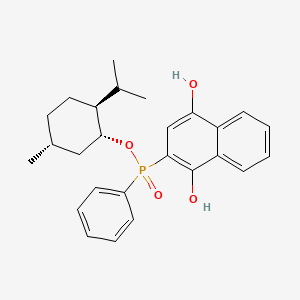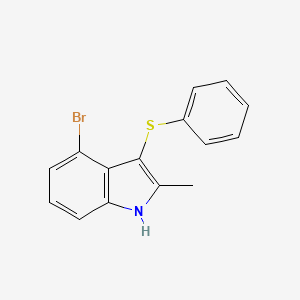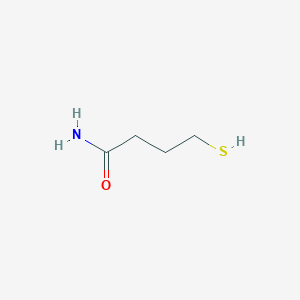
4-Sulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercaptobutanamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Mercaptobutanamide can be synthesized through several methods One common approach involves the reaction of butyric acid with thionyl chloride to form butyryl chloride, which is then reacted with ammonia to produce butyramide
Industrial Production Methods: In industrial settings, the production of 4-Mercaptobutanamide may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can optimize the reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercaptobutanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
4-Mercaptobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying thiol-based redox processes in biological systems.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Mercaptobutanamide involves its thiol group, which can form covalent bonds with various biological targets. This interaction can disrupt the normal function of proteins and enzymes, leading to antimicrobial effects. The amide group also contributes to its stability and solubility, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Cysteamine: Contains a thiol group and is used in similar applications.
Mercaptopropionamide: Another thiol-containing amide with comparable properties.
Uniqueness: 4-Mercaptobutanamide is unique due to its specific combination of a butane backbone with both thiol and amide functional groups. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications.
Eigenschaften
CAS-Nummer |
64858-83-9 |
|---|---|
Molekularformel |
C4H9NOS |
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
4-sulfanylbutanamide |
InChI |
InChI=1S/C4H9NOS/c5-4(6)2-1-3-7/h7H,1-3H2,(H2,5,6) |
InChI-Schlüssel |
SLFZWKBTTILTLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)N)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)

![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
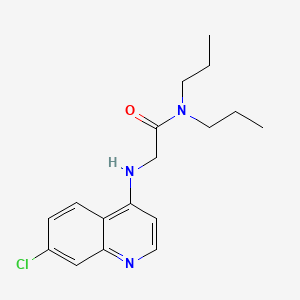
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)




